molecular formula C10H14N2OS B13754300 3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol CAS No. 1184913-77-6

3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol

Cat. No.: B13754300
CAS No.: 1184913-77-6
M. Wt: 210.30 g/mol
InChI Key: RVCVGUAWTJFZII-UHFFFAOYSA-N
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Description

3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol is a compound that features a pyrrolidine ring substituted with a pyridin-4-ylthio group and a hydroxyl group

Preparation Methods

The synthesis of 3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol typically involves the reaction of pyridine-4-thiol with a suitable pyrrolidine derivative. One common method involves the nucleophilic substitution of a halogenated pyrrolidine with pyridine-4-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Chemical Reactions Analysis

3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Scientific Research Applications

3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-((Pyridin-4-ylthio)methyl)pyrrolidin-3-ol include:

These similar compounds highlight the structural diversity that can be achieved by varying the position of substituents on the pyridine and pyrrolidine rings, which can lead to different biological and chemical properties.

Properties

CAS No.

1184913-77-6

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

3-(pyridin-4-ylsulfanylmethyl)pyrrolidin-3-ol

InChI

InChI=1S/C10H14N2OS/c13-10(3-6-12-7-10)8-14-9-1-4-11-5-2-9/h1-2,4-5,12-13H,3,6-8H2

InChI Key

RVCVGUAWTJFZII-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CSC2=CC=NC=C2)O

Origin of Product

United States

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